
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3H2F6O It is a colorless gas at room temperature and is known for its high thermal stability and low reactivity
準備方法
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality and yield.
化学反応の分析
Types of Reactions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various fluorinated alcohols or acids, while substitution reactions can produce a range of substituted fluorinated compounds.
科学的研究の応用
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low reactivity.
作用機序
The mechanism of action of 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane involves its interaction with molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and unique reactivity, allowing it to interact with various biological and chemical systems. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: This compound has a similar structure but differs in the position of the fluorine atoms.
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Another similar compound with an additional fluorine atom.
1,1,1-Trifluoro-2-(difluoromethoxy)ethane: This compound has one less fluorine atom compared to 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability and low reactivity make it suitable for various specialized applications.
特性
CAS番号 |
84011-00-7 |
|---|---|
分子式 |
C3H2F6O |
分子量 |
168.04 g/mol |
IUPAC名 |
1,1,2-trifluoro-1-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2F6O/c4-1-2(5,6)10-3(7,8)9/h1H2 |
InChIキー |
KUDXSTOOVPFRHQ-UHFFFAOYSA-N |
正規SMILES |
C(C(OC(F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
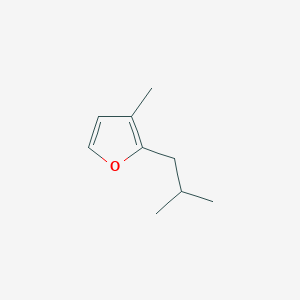
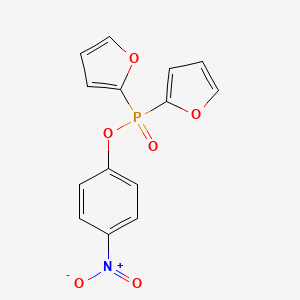
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
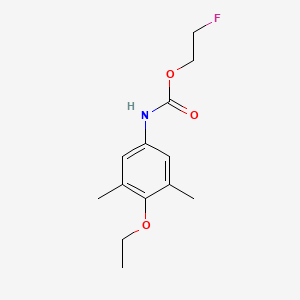
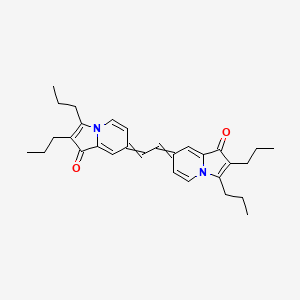
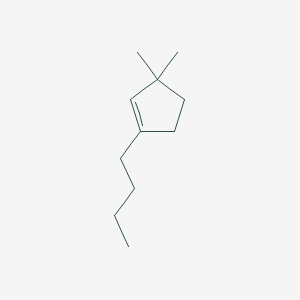
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

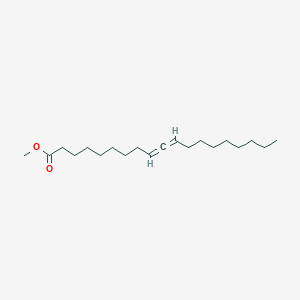
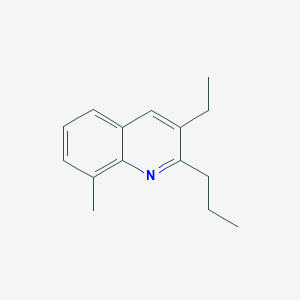
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

